Disodium maleate

Catalog No.
S627195
CAS No.
371-47-1
M.F
C4H4NaO4
M. Wt
139.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium maleate

CAS Number

371-47-1

Product Name

Disodium maleate

IUPAC Name

disodium;(Z)-but-2-enedioate

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;

InChI Key

RYDFXSRVZBYYJV-ODZAUARKSA-N

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

hydrogen maleate, maleate, maleic acid, maleic acid, ammonium salt, maleic acid, calcium salt, maleic acid, dipotassium salt, maleic acid, disodium salt, maleic acid, iron salt, maleic acid, monoammonium salt, maleic acid, monocopper (2+) salt, maleic acid, monosodium salt, maleic acid, neodymium salt, maleic acid, potassium salt, maleic acid, sodium salt, sodium maleate

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.[Na]

The exact mass of the compound Disodium maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disodium maleate is the fully neutralized sodium salt of cis-butenedioic acid, utilized industrially as a buffering agent, cross-linking precursor, and bidentate chelator. Unlike its free acid counterpart, it presents as a stable crystalline powder that yields mildly alkaline aqueous solutions, typically exhibiting a pH of 7.0 to 9.0 at a 50 g/L concentration . Its primary procurement value lies in its high aqueous solubility, pre-deprotonated state, and strict cis-stereochemistry, which collectively streamline aqueous processing, eliminate exothermic neutralization steps, and enable specific metal-coordination geometries that are structurally impossible to achieve with trans-isomers [1].

Substituting disodium maleate with maleic acid, maleic anhydride, or disodium fumarate introduces severe process incompatibilities. Using the free acid or anhydride requires in-situ neutralization, which is highly exothermic and complicates pH control in sensitive biological or polymeric formulations [1]. Conversely, substituting with the trans-isomer (disodium fumarate) drastically reduces aqueous solubility to approximately 228 g/L and completely abolishes the molecule's ability to form mononuclear bidentate chelates due to the steric opposition of the carboxylate groups. These differences dictate that generic substitution will predictably lead to reactor clogging, precipitation, altered reaction kinetics, or structural failure in coordination complexes.

Aqueous Solubility and Precipitation Resistance vs. Disodium Fumarate

Disodium maleate exhibits near-complete aqueous solubility, exhibiting higher capacity than its trans-isomer, disodium fumarate. While disodium fumarate is capped at an aqueous solubility of approximately 228 g/L at 25 °C, disodium maleate remains highly soluble and miscible at much higher concentrations . In continuous flow or high-conversion reactor systems, the use of the highly soluble maleate salt prevents the precipitation and subsequent reactor clogging that is characteristic of less soluble dicarboxylates[1].

Evidence DimensionAqueous solubility limit at 25 °C
Target Compound DataHighly soluble/miscible (>400 g/L)
Comparator Or BaselineDisodium fumarate (~228 g/L)
Quantified Difference>1.5x higher solubility limit for the maleate isomer
ConditionsAqueous solution at 25 °C

High solubility is critical for maximizing throughput in aqueous formulations and avoiding costly downtime due to precipitation in flow reactors.

Pre-Neutralized pH Stability vs. Free Acid Exotherms

Formulating with maleic acid or maleic anhydride requires the addition of a strong base, triggering a highly exothermic neutralization reaction. Disodium maleate is fully pre-neutralized, yielding a stable, mildly alkaline solution (pH 7.0–9.0 at 50 g/L) upon dissolution . This eliminates the need for active cooling infrastructure and prevents localized pH spikes that can degrade sensitive active pharmaceutical ingredients or prematurely trigger cross-linking in polymer resins [1].

Evidence DimensionHeat of neutralization and pH stability
Target Compound DataPre-neutralized (pH 7.0-9.0 at 50 g/L), zero neutralization exotherm
Comparator Or BaselineMaleic acid / Maleic anhydride (highly acidic, requires exothermic neutralization)
Quantified DifferenceElimination of neutralization heat load and base-addition steps
ConditionsAqueous dissolution and formulation

Procuring the pre-neutralized salt simplifies manufacturing workflows, reduces cooling costs, and improves batch-to-batch reproducibility in pH-sensitive applications.

Thermal Stability and Dehydration Resistance vs. Maleic Acid

Maleic acid is prone to thermal dehydration, converting to the volatile and reactive maleic anhydride at temperatures near its melting point (approx. 135 °C). In contrast, disodium maleate demonstrates enhanced thermal stability, with decomposition temperatures exceeding 280 °C (and reported up to 380 °C in specific matrices) without undergoing dehydration to the anhydride [1]. This robust thermal profile makes the disodium salt more reliable for high-temperature melt processing, spray drying, or extrusion[2].

Evidence DimensionOnset of thermal decomposition/dehydration
Target Compound Data>280 °C (stable, no anhydride formation)
Comparator Or BaselineMaleic acid (~135 °C, dehydrates to maleic anhydride)
Quantified Difference>145 °C increase in thermal processing window
ConditionsSolid-state heating / melt processing

Allows for aggressive thermal processing without the risk of generating toxic, corrosive maleic anhydride fumes.

Bidentate Coordination for Metal-Organic Synthesis vs. Disodium Fumarate

The cis-configuration of disodium maleate provides two adjacent carboxylate groups capable of forming stable, mononuclear bidentate chelates with transition metals. This structural feature is actively exploited in the synthesis of engineered nanocapsules and metal-organic frameworks [1]. The trans-isomer, disodium fumarate, cannot form these discrete bidentate structures due to the 180-degree opposition of its binding sites, forcing it to act as a bridging ligand instead [2].

Evidence DimensionCoordination geometry
Target Compound DataMononuclear bidentate chelation (cis-geometry)
Comparator Or BaselineDisodium fumarate (bridging coordination only, trans-geometry)
Quantified DifferenceFundamental shift from discrete chelation to polymeric bridging
ConditionsTransition metal coordination in aqueous/hydrothermal synthesis

Procuring the maleate isomer is an absolute requirement when synthesizing discrete metal chelates, targeted nanocarriers, or specific homogeneous catalysts.

High-Concentration Aqueous Formulations and Flow Chemistry

Because of its higher aqueous solubility compared to disodium fumarate, disodium maleate is the preferred dicarboxylate for high-throughput flow reactors and concentrated liquid formulations, preventing precipitation and equipment clogging [1].

pH-Sensitive Polymerization and Resin Synthesis

By utilizing the pre-neutralized disodium maleate rather than maleic anhydride or maleic acid, manufacturers can incorporate the cis-double bond into polymers and resins without managing dangerous neutralization exotherms or localized pH drops that could ruin the batch .

Hydrothermal Synthesis of Metal-Organic Nanomaterials

The specific bidentate chelating ability of the cis-dicarboxylate makes disodium maleate an essential precursor for synthesizing discrete transition metal complexes, such as manganese-engineered nanocapsules for advanced imaging, which cannot be formed using the trans-fumarate isomer [2].

High-Temperature Melt Processing and Spray Drying

Due to its high thermal stability (>280 °C) and resistance to dehydration, disodium maleate can be safely used in hot-melt extrusion or spray-drying processes where maleic acid would dangerously degrade into volatile maleic anhydride [3].

Physical Description

Pellets or Large Crystals
Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

139.00072789 g/mol

Monoisotopic Mass

139.00072789 g/mol

Heavy Atom Count

9

UNII

I88OG949F3

Related CAS

18016-19-8

GHS Hazard Statements

Aggregated GHS information provided by 355 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 355 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 351 of 355 companies with hazard statement code(s):;
H315 (93.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

371-47-1

Wikipedia

Sodium maleate

General Manufacturing Information

Construction
2-Butenedioic acid (2Z)-, sodium salt (1:2): ACTIVE
2-Butenedioic acid (2Z)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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